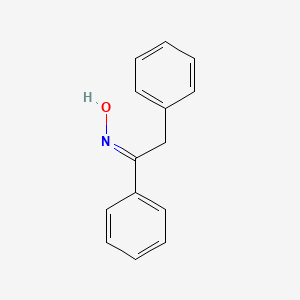

脱氧苯甲酰肟

描述

Synthesis Analysis

Deoxybenzoin oxime derivatives have been synthesized and evaluated for various biological activities, including their immunosuppressive activity. Notably, four deoxybenzoin oximes exhibited lower cytotoxicity and higher inhibitory activity towards T-cell proliferation, demonstrating significant potential as immunosuppressive agents with lower toxicity compared to traditional treatments like cyclosporine A (Huan-qiu Li et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of deoxybenzoin oximes, particularly their ability to inhibit Helicobacter pylori urease, reveal that the hydroxyl groups on the deoxybenzoin skeleton play a crucial role in their inhibitory activity. This suggests a potential direct interaction with the enzyme's active site, highlighting the importance of molecular structure in their biological activity (Huan-qiu Li et al., 2009).

Chemical Reactions and Properties

The oxidative dehydrogenative approach to the α-arylation of deoxybenzoins with non-prefunctionalized arenes, catalyzed by iron, underscores a broad substrate scope and functional group tolerance. This method offers efficient access to synthetically useful 1,2,2-triarylethanones, demonstrating the versatile chemical reactivity of deoxybenzoin derivatives (Tao Chen et al., 2016).

Physical Properties Analysis

The synthesis and characterization of deoxybenzoin derivatives from genistein, analyzed through NMR, mass spectral data, and X-ray analysis, provide insights into their antimicrobial activity. These studies emphasize the relationship between the structural elements of deoxybenzoin derivatives and their physical properties, offering a foundation for exploring their applications in various fields (Huan-qiu Li et al., 2008).

Chemical Properties Analysis

The unique self-catalyzed cationic ring-opening polymerization of a deoxybenzoin-based 1,3-benzoxazine monomer demonstrates the influence of deoxybenzoin incorporation on the mode of polymerization. This process, characterized by low polymerization temperature and high thermal stability of the resulting polybenzoxazine, illustrates the significant impact of deoxybenzoin's chemical properties on material science applications (Kan Zhang et al., 2019).

科学研究应用

幽门螺杆菌脲酶抑制:衍生自脱氧苯甲酰的胺和肟对幽门螺杆菌脲酶表现出抑制活性,一些化合物表现出与已知抑制剂乙酰羟胺酸相当的功效。这表明这些化合物可能在治疗幽门螺杆菌感染中发挥作用 (Huan-qiu Li 等人,2009)。

免疫抑制剂:脱氧苯甲酰肟已被确认为有效的免疫抑制剂。某些化合物对淋巴结细胞表现出比其他化合物更低的毒性和更高的抑制活性,表明有潜力开发成新的免疫抑制药物 (Yin Luo 等人,2012); (Huan-qiu Li 等人,2010)。

抗氧化特性:肟已显示出清除活性物质的显着能力,表明具有抗氧化特性。这表明它们在对抗氧化应激相关疾病中具有潜在用途 (G. Puntel 等人,2009)。

心血管保护:多酚类脱氧苯甲酰,包括一些肟,对动脉收缩表现出显着的抑制作用,表明具有心血管保护的潜力 (Tzy-Ming Lu 等人,2010)。

痛风治疗:发现苯并恶唑脱氧苯甲酰肟衍生物可以抑制黄嘌呤氧化酶和免疫传感器,显示出作为痛风治疗的希望 (Jun Huang 等人,2018)。

细胞死亡激活:发现具有咪唑鎓和吡啶鎓核心的肟分别在细胞模型中诱导坏死和凋亡。这表明在研究不受调控的细胞死亡和开发新的化疗药物中具有潜在应用 (A. Zandona 等人,2021)。

植物雌激素:脱氧苯甲酰已被确认为一类新的植物雌激素,对雌激素受体具有显着的选择性。这表明在激素治疗和作为选择性雌激素受体调节剂中的潜在应用 (N. Fokialakis 等人,2004)。

安全和危害

While specific safety and hazard information for Deoxybenzoin oxime was not found in the search results, general safety measures for handling chemical substances apply. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

(NE)-N-(1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUVRROUAKTLL-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxybenzoin oxime | |

CAS RN |

952-06-7 | |

| Record name | 1,2-diphenylethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。